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Compound of Interest

Compound Name: Tildacerfont

Cat. No.: B1682374

Tildacerfont CAHmelia-203 Study: Technical
Support Center

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the Tildacerfont CAHmelia-203 clinical trial
for classic congenital adrenal hyperplasia (CAH). The content addresses why the study did not
meet its primary endpoint and offers troubleshooting guidance for related experimental design.

Frequently Asked Questions (FAQs)

Q1: What was the primary endpoint of the CAHmelia-203 study?

The primary endpoint of the CAHmelia-203 study was the assessment of a dose-response
relationship for the change in androstenedione (A4) from baseline to week 12 of treatment with
tildacerfont compared to placebo.[1][2][3][4]

Q2: Why did the CAHmelia-203 study not meet its primary endpoint?

The CAHmelia-203 study did not achieve its primary efficacy endpoint because it failed to
demonstrate a statistically significant dose-dependent reduction in androstenedione (A4) levels
at week 12.[1][2][3][4] The 200mg once-daily dose of tildacerfont showed a placebo-adjusted
reduction from baseline in A4 of -2.6%, which was not statistically significant.[1][4]
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A major contributing factor to the study's failure was low patient compliance with both the study
medication and their daily glucocorticoid regimen.[1][4] Approximately only 50% of patients
reported 80% or greater compliance, leading to lower-than-expected exposure to tildacerfont.

[1][4]
Q3: What is the mechanism of action of tildacerfont?

Tildacerfont is a second-generation, once-daily oral antagonist of the corticotropin-releasing
factor type 1 (CRF1) receptor.[2][3] In CAH, a lack of cortisol production leads to a
dysfunctional hypothalamic-pituitary-adrenal (HPA) axis, resulting in oversecretion of
adrenocorticotropic hormone (ACTH). This, in turn, causes the adrenal glands to produce
excessive androgens. Tildacerfont works by blocking the CRF1 receptor in the pituitary gland,
which is expected to reduce ACTH secretion and consequently lower the production of adrenal
androgens.[3]

Q4: What were the characteristics of the patient population in the CAHmelia-203 study?

The study enrolled 96 adults with classic congenital adrenal hyperplasia who had severe
hyperandrogenemia.[1] The mean baseline androstenedione (A4) level was 1,151 ng/dL, which
is more than five times the upper limit of normal.[1] This patient population was considered
difficult-to-treat due to their severe and more refractory hyperandrogenemia.[3]

Troubleshooting Guide

This guide is intended to help researchers design and interpret studies involving CRF1 receptor
antagonists in patient populations with challenging adherence.
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Issue

Potential Cause

Recommended Action

Lack of Efficacy in a Difficult-

to-Treat Population

Low patient adherence to the
investigational drug and/or
background therapy can
significantly impact outcomes.
In the CAHmelia-203 study,
low compliance was a key
factor in the failure to meet the

primary endpoint.[1][4]

Implement rigorous patient
monitoring and adherence
programs. Consider the use of
electronic diaries, regular
follow-ups, and patient
education to improve
compliance. For future studies
in similar populations,
incorporating a lead-in period
to assess adherence before
randomization could be

beneficial.[1]

Variability in Hormone Levels

The inherent hormonal
fluctuations in CAH patients
can make it challenging to
assess the true effect of an

investigational drug.

Increase the frequency of
sample collection for hormonal
analysis to better characterize
baseline and treatment-
emergent changes. Utilize
validated and sensitive assays

for hormone quantification.

Suboptimal Dosing

The selected dose range may
not have been sufficient to
elicit a significant response in
a severely affected patient

population.

Conduct thorough dose-finding
studies in earlier phases of
development to identify the
optimal dose range. Consider
pharmacokinetic and
pharmacodynamic modeling to

inform dose selection.

Data Presentation
CAHmelia-203 Study: Primary Endpoint Results
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Placebo-
_ Adjusted
Treatment Number of Mean Baseline )
_ Change in A4 p-value
Group Patients A4 (ng/dL) _
from Baseline
at Week 12
o 1,151 (overall
Not specified in _
Placebo study population)  N/A N/A

top-line results

(1]

Tildacerfont
50mg QD

Not specified in

top-line results

1,151 (overall
study population)

(1]

Data not publicly
disclosed in top-

line results

Not disclosed

Tildacerfont
100mg QD

Not specified in

top-line results

1,151 (overall
study population)

(1]

Data not publicly
disclosed in top-

line results

Not disclosed

Tildacerfont
200mg QD

Not specified in

top-line results

1,151 (overall
study population)
[1]

-2.6%[1][4]

Non-significant[1]

[4]

Experimental Protocols
CAHmelia-203 Study Design

The CAHmelia-203 study was a Phase 2b, randomized, double-blind, placebo-controlled, dose-

ranging clinical trial.[1]

Methodology:

» Patient Population: 96 adult patients with classic congenital adrenal hyperplasia and severe

hyperandrogenemia (mean baseline A4 >5x upper limit of normal).[1]

» Blinded Placebo Lead-in: For the first six weeks, all patients received a blinded placebo to

assess their adherence to their existing glucocorticoid therapy.[1]

e Randomization: Patients who met all eligibility criteria after the lead-in period were

randomized in a blinded manner to one of four treatment arms.
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e Treatment Arms:
o Placebo once daily (QD)
o Tildacerfont 50mg QD
o Tildacerfont 100mg QD
o Tildacerfont 200mg QD
o Treatment Duration: The placebo-controlled treatment period continued for 12 weeks.[1]

e Primary Endpoint Assessment: The primary endpoint was the assessment of the dose-
response for the change in androstenedione (A4) from baseline to week 12.[1]

o Open-Label Extension: Following the 12-week placebo-controlled period, all patients were
eligible to receive tildacerfont in an open-label extension phase.[1]

Visualizations
Tildacerfont Mechanism of Action in the HPA Axis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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